molecular formula C₂₄H₂₁D₁₀N₅O₃ B1153296 Piperiacetildenafil-d10

Piperiacetildenafil-d10

Cat. No.: B1153296
M. Wt: 447.6
Attention: For research use only. Not for human or veterinary use.
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Description

Piperiacetildenafil-d10 is a deuterated analog of acetildenafil, a compound structurally related to phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil. Its molecular formula is C24H21D10N5O3, with ten deuterium atoms replacing hydrogen atoms at specific positions, likely within the methyl or propyl groups of the parent molecule .

Properties

Molecular Formula

C₂₄H₂₁D₁₀N₅O₃

Molecular Weight

447.6

Synonyms

5-[2-Ethoxy-5-[2-(1-piperidinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d10;  5-(2-Ethoxy-5-piperidinoacetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oned-10; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperiacetildenafil-d10 belongs to a class of pyrazolo-pyrimidine derivatives designed for enhanced stability or potency. Below is a detailed comparison with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Key Structural Features Pharmacokinetic Implications
This compound N/A C24H21D10N5O3 Deuterated methyl/propyl groups; piperidine-acetyl substituent Likely increased metabolic stability due to deuterium isotope effect
Hydroxythio Acetildenafil 1159977-47-5 C25H34N6O3S Thioether group at position 7; hydroxyethyl-piperazine substituent Enhanced lipophilicity may improve tissue penetration but increase hepatic metabolism
Hydroxythiohomo Sildenafil 479073-82-0 C23H32N6O4S2 Sulfonyl-piperazine group; thione substitution Sulfonyl group may enhance PDE5 binding affinity; thione increases metabolic resistance
Nor Acetildenafil-D8 1185117-07-0 C24H24D8N6O3 Deuterated ethyl/propyl groups; lacks methyl group at position 1 Reduced steric hindrance may alter enzyme interaction; deuterium extends half-life

Structural Modifications and Functional Impact

Deuterium Substitution: this compound and Nor Acetildenafil-D8 both utilize deuterium to slow metabolic degradation.

In contrast, Hydroxythiohomo Sildenafil introduces a sulfonyl group, enhancing electrostatic interactions with PDE5’s catalytic domain .

Side Chain Variations :
this compound features a piperidine-acetyl side chain, which may improve solubility compared to the hydroxyethyl-piperazine group in Hydroxythio Acetildenafil. The latter’s polar hydroxyethyl group could enhance water solubility but also susceptibility to glucuronidation .

Pharmacodynamic and Toxicological Considerations

  • PDE5 Selectivity: this compound’s deuterated structure may reduce off-target effects (e.g., retinal PDE6 inhibition) compared to non-deuterated analogs, as slower metabolism could allow lower therapeutic doses.
  • Metabolic Byproducts : Hydroxythio Acetildenafil’s thioether group generates sulfoxide metabolites, which are associated with oxidative stress in hepatic tissues . This compound’s deuterium substitution likely minimizes such reactive intermediates.

Research Findings and Implications

  • Stability Studies: Deuterated analogs like this compound exhibit 20–30% longer plasma half-life in rodent models compared to non-deuterated counterparts, aligning with isotope effect principles .
  • Clinical Relevance : Structural analogs with sulfonyl or thioether groups (e.g., Hydroxythiohomo Sildenafil) show 2–3-fold higher PDE5 inhibition in vitro but carry higher risks of drug-drug interactions due to cytochrome P450 inhibition .

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